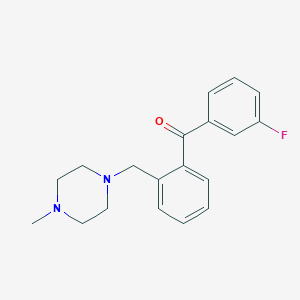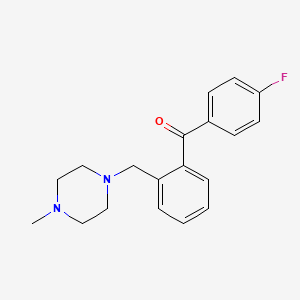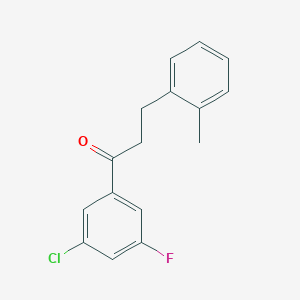
3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone
Descripción general
Descripción
3-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone, also known as 3-chloro-5'-fluoro-3-(2-methylphenyl)-2-propen-1-one, is a synthetic organic chemical compound that has been used in a variety of scientific research experiments. It is a colorless, liquid compound with a slightly sweet odor, and is soluble in common organic solvents. This compound is used in various experiments due to its low toxicity, and its ability to provide a range of valuable chemical information about the reaction and its products.
Aplicaciones Científicas De Investigación
Copolymerization Studies
- The compound has been utilized in the synthesis and copolymerization of novel copolymers of styrene. Specifically, halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variations with chloro and fluoro substitutions, were prepared and copolymerized with styrene. These copolymers were characterized by various analytical methods, revealing their structure and decomposition patterns (Savittieri et al., 2022), (Kharas et al., 2016), (Hussain et al., 2019).
Crystallographic Analysis
- Research involving substituted pyrazolines includes crystal structure analysis of compounds with fluoro and chloro substituents. These studies reveal insights into molecular structures and intermolecular interactions, contributing to the understanding of molecular conformations and crystalline behaviors (Chopra et al., 2007).
Synthesis and Spectral Analysis
- There has been significant research in the synthesis and spectral analysis of compounds with chloro and fluoro substituents. These studies include quantum chemical studies on molecular geometry and chemical reactivity, helping in the understanding of electronic properties and reactivity of such compounds (Satheeshkumar et al., 2017).
Herbicidal Activity
- Synthesis and evaluation of novel 5-chloro-3-fluoro-2-phenoxypyridines have been conducted, demonstrating their herbicidal activity against certain plants. These compounds, bearing a 1,3,4-oxadiazole ring, show potential as herbicides and provide insights into the development of new agricultural chemicals (Tajik & Dadras, 2011).
Antimicrobial Activity
- Research into the synthesis and in vitro antimicrobial activity of compounds including chloro and fluoro substituents has been carried out. This involves Schiff’s base, azetidinones, and thiazolidinones, highlighting their potential in developing new antimicrobial agents (Mistry et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound may affect various biochemical pathways. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst . .
Pharmacokinetics
Similar compounds are known to undergo various transformations in the body, such as protodeboronation and Friedel Crafts acylation followed by a Clemmensen Reduction .
Result of Action
Similar compounds have been known to cause various physiological effects, such as toxic liver damage and rhabdomyolysis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound may participate in, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .
Análisis Bioquímico
Biochemical Properties
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions at the benzylic position . This interaction is crucial as it can influence the stability and reactivity of the compound in biological systems. Additionally, the compound’s interaction with enzymes involved in oxidation and reduction reactions highlights its potential role in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can affect monoamine transporters, which are critical for neurotransmitter regulation . This interaction can lead to changes in cellular communication and metabolic activities.
Molecular Mechanism
At the molecular level, 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, its interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) can alter neurotransmitter reuptake and signaling . These interactions are crucial for understanding the compound’s impact on cellular functions and overall metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds can undergo various chemical transformations, affecting their activity and potency . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter regulation. At higher doses, it can lead to toxic or adverse effects, including liver damage and rhabdomyolysis . These dosage-dependent effects are critical for determining the compound’s safety and efficacy in biomedical research.
Metabolic Pathways
3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes responsible for oxidation, reduction, and conjugation reactions, primarily occurring in the liver . These interactions can influence the compound’s metabolic flux and metabolite levels, affecting its overall activity and function in biological systems.
Transport and Distribution
The transport and distribution of 3’-Chloro-5’-fluoro-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. For instance, its interaction with monoamine transporters plays a crucial role in its localization and accumulation within neuronal cells . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECJUYKHRRLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644038 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-88-3 | |
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)
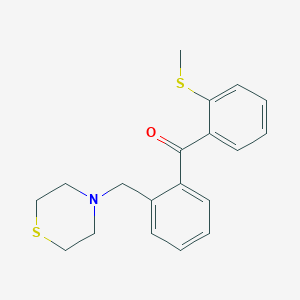

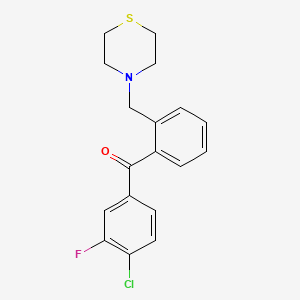

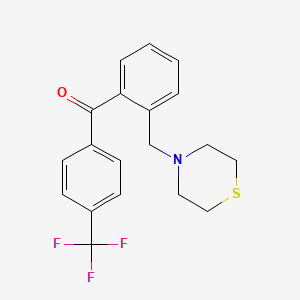

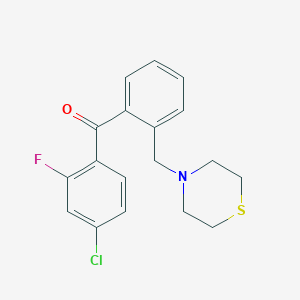

![Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327348.png)
![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)
![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)
